REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([O:10][CH3:17])=[O:9])=[N:6][CH:7]=1
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Name
|
|
Quantity
|
0.651 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=NC1)C(=O)O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.854 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction vessel was placed in a water bath
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Type
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CUSTOM
|
Details
|
The vessel was sealed
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with 10% MeOH-EtOAc (100 mL)
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Type
|
CUSTOM
|
Details
|
The aqueous layer was separated and saturated with NaCl
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with 10% MeOH-EtOAc (7×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 3% to 4% MeOH-DCM
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=NC1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 593 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |